benzhydryl (6R,7R)-3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
Benzhydryl (6R,7R)-3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl (6R,7R)-3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzhydryl (6R,7R)-3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Benzhydryl (6R,7R)-3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzhydryl (6R,7R)-3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzhydryl (6R,7R)-3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate stands out due to its specific substitution pattern and the presence of the benzhydryl and chloromethyl groups. These features contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C29H25ClN2O5 |
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Molecular Weight |
517.0 g/mol |
IUPAC Name |
benzhydryl 3-(chloromethyl)-7-[(4-methylbenzoyl)amino]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C29H25ClN2O5/c1-18-12-14-21(15-13-18)26(33)31-23-27(34)32-24(22(16-30)17-36-28(23)32)29(35)37-25(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23,25,28H,16-17H2,1H3,(H,31,33) |
InChI Key |
DQIRGPRUPYMSLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2C3N(C2=O)C(=C(CO3)CCl)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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